molecular formula C16H15N3O3S B5877117 2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B5877117
M. Wt: 329.4 g/mol
InChI Key: STMVUOHQLWTNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thioamide family of compounds and is commonly referred to as MNTB.

Mechanism of Action

The mechanism of action of MNTB is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the death of cancer cells and prevents the growth of bacteria and fungi.
Biochemical and Physiological Effects:
MNTB has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNTB in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using MNTB is its potential toxicity. It is important to handle the compound with care and take necessary precautions to avoid exposure.

Future Directions

There are several future directions for the study of MNTB. One area of interest is the development of new cancer drugs based on the compound. Researchers are also interested in exploring its potential use as an antibacterial and antifungal agent. Additionally, there is potential for the development of new diagnostic tools based on MNTB.

Synthesis Methods

The synthesis of MNTB is a complex process that involves several steps. The most common method involves the reaction of 4-methylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-nitrobenzoyl chloride to form MNTB.

Scientific Research Applications

MNTB has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to have anticancer properties and has been used in the development of new cancer drugs. MNTB has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-6-8-12(9-7-10)17-16(23)18-15(20)13-4-3-5-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMVUOHQLWTNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(4-methylphenyl)carbamothioyl]-3-nitrobenzamide

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